molecular formula C12H13N3O B3360297 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone CAS No. 88723-27-7

1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone

Cat. No.: B3360297
CAS No.: 88723-27-7
M. Wt: 215.25 g/mol
InChI Key: DNRGYGLQDXDLMB-UHFFFAOYSA-N
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Description

1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone typically involves the cyclization of amido-nitriles. A novel protocol for this cyclization has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, amine derivatives, and imidazole N-oxides.

Scientific Research Applications

1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of functional materials and catalysts

Mechanism of Action

The mechanism of action of 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares a similar imidazole ring structure but with a fused benzene ring.

    Thiazole: Contains a sulfur atom in place of one of the nitrogen atoms in the imidazole ring.

    Quinoline: Features a fused benzene and pyridine ring system.

Uniqueness

1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern and the presence of a benzylamino group, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Properties

IUPAC Name

1-[2-(benzylamino)-1H-imidazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(16)11-8-14-12(15-11)13-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRGYGLQDXDLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524479
Record name 1-[2-(Benzylamino)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88723-27-7
Record name 1-[2-(Benzylamino)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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